

Lufotrelvir: A Technical Guide to its Discovery and Chemical Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lufotrelvir (PF-07304814) is an investigational intravenous antiviral agent developed by Pfizer for the potential treatment of COVID-19. It is a phosphate prodrug designed to deliver the active moiety, PF-00835231, a potent inhibitor of the SARS-CoV-2 3C-like (3CL) protease, also known as the main protease (Mpro). The 3CL protease is a viral enzyme essential for the replication of coronaviruses. This technical guide provides an in-depth overview of the discovery of **Lufotrelvir**, its mechanism of action, and a detailed pathway for its chemical synthesis. Quantitative data from preclinical and clinical studies are summarized, and key experimental protocols are detailed to support further research and development in this area.

Discovery and Rationale

The discovery of **Lufotrelvir** is rooted in earlier research by Pfizer aimed at identifying inhibitors of the SARS-CoV-1 3CL protease during the 2002-2003 SARS outbreak.[1] The active component, PF-00835231, was identified as a potent inhibitor of the recombinant SARS-CoV-1 main protease.[1] With the emergence of the COVID-19 pandemic, caused by the structurally similar SARS-CoV-2, PF-00835231 was revisited as a promising therapeutic candidate.

PF-00835231 itself has limited aqueous solubility and bioavailability, making it unsuitable for direct administration.[2][3] To overcome this limitation, **Lufotrelvir** was developed as a water-



soluble phosphate ester prodrug.[2][3] The rationale is that upon intravenous administration, endogenous phosphatases in the body will cleave the phosphate group, releasing the active drug PF-00835231 at the site of action.[2][3] This approach enhances the drug's pharmacokinetic properties, allowing for effective concentrations to be reached in the bloodstream.[4]

Mechanism of Action

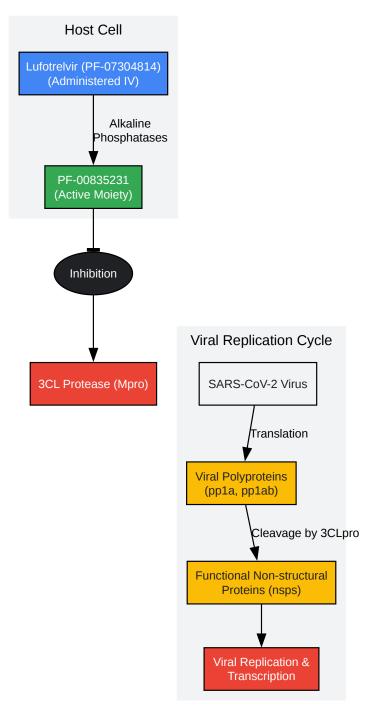
Lufotrelvir exerts its antiviral effect through the action of its active metabolite, PF-00835231. The mechanism can be summarized in the following steps:

- Prodrug Conversion: After intravenous administration, **Lufotrelvir** is rapidly and completely converted to PF-00835231 by endogenous alkaline phosphatases.[2][3][5]
- Inhibition of 3CL Protease: PF-00835231 is a competitive inhibitor of the SARS-CoV-2 3CL protease.[6] This viral enzyme is crucial for the post-translational processing of viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps) that are essential for viral replication and transcription.[7]
- Disruption of Viral Replication: By binding to the active site of the 3CL protease, PF-00835231 blocks the cleavage of the polyproteins, thereby preventing the formation of the viral replication-transcription complex. This ultimately halts viral replication.[6]

The following diagram illustrates the mechanism of action of **Lufotrelvir**.



Mechanism of Action of Lufotrelvir



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Caption: Mechanism of action of Lufotrelvir.



Chemical Synthesis Pathway

The chemical synthesis of **Lufotrelvir** is a multi-step process that begins with the synthesis of its active moiety, PF-00835231, followed by a phosphorylation step. The overall process development focused on improving supply routes for key fragments, employing a Claisen addition for homologation, and a final phosphorylation to yield the prodrug.[8]

Synthesis of PF-00835231

An efficient, three-step synthesis for PF-00835231 has been described.[9] The key steps involve the coupling of advanced intermediates. While a detailed, multi-step synthesis from basic starting materials is complex and proprietary, a high-level overview of the final coupling and deprotection steps is provided.

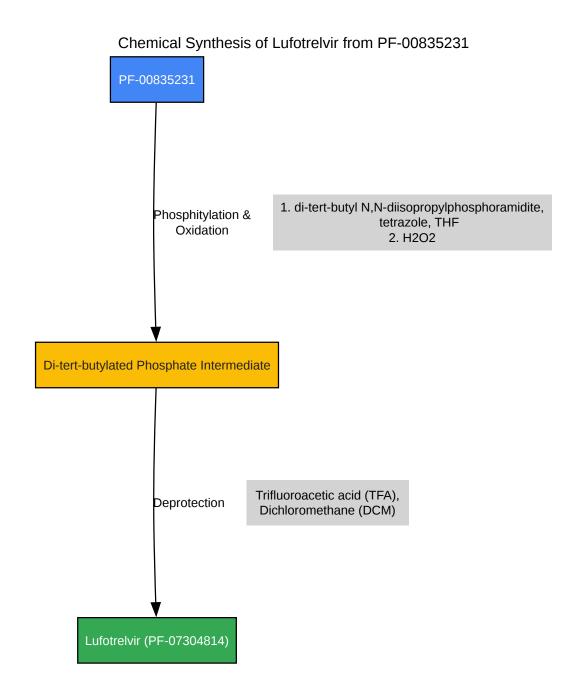
Phosphorylation of PF-00835231 to Lufotrelvir

The conversion of PF-00835231 to **Lufotrelvir** is achieved in a two-step phosphorylation process.[6]

- Step 1: Phosphitylation and Oxidation: PF-00835231 is treated with di-tert-butyl N,N-diisopropylphosphoramidite in the presence of a weak acid catalyst such as tetrazole in an anhydrous aprotic solvent like tetrahydrofuran (THF). The resulting phosphite triester intermediate is then oxidized in situ, typically with aqueous hydrogen peroxide, to the corresponding phosphate triester.
- Step 2: Deprotection: The tert-butyl protecting groups on the phosphate triester are removed under acidic conditions. Treatment with trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) at room temperature yields the final product, **Lufotrelvir**, as a solid.

The following diagram outlines the chemical synthesis pathway from PF-00835231 to **Lufotrelvir**.





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